molecular formula C19H17NO4 B2793498 (5-Hydroxy-2-phenyl-3-benzofuranyl)-(4-morpholinyl)methanone

(5-Hydroxy-2-phenyl-3-benzofuranyl)-(4-morpholinyl)methanone

Cat. No.: B2793498
M. Wt: 323.3 g/mol
InChI Key: KYBZDPDOJLSNSO-UHFFFAOYSA-N
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Description

WAY-299433 is a chemical compound known for its potential applications in various scientific fields. It has been studied for its unique properties and interactions, making it a subject of interest in research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-299433 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product.

Industrial Production Methods

Industrial production of WAY-299433 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized equipment and techniques to control reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

WAY-299433 undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of WAY-299433 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from the reactions of WAY-299433 depend on the specific reaction conditions and reagents used. These products can vary widely and are often characterized using techniques such as spectroscopy and chromatography.

Scientific Research Applications

WAY-299433 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects and mechanisms of action in treating various diseases.

    Industry: Utilized in the development of new materials and products with specific properties.

Mechanism of Action

The mechanism of action of WAY-299433 involves its interaction with specific molecular targets and pathways. This can include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

WAY-299433 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

The uniqueness of WAY-299433 lies in its specific interactions and properties that differentiate it from these similar compounds.

Properties

IUPAC Name

(5-hydroxy-2-phenyl-1-benzofuran-3-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c21-14-6-7-16-15(12-14)17(19(22)20-8-10-23-11-9-20)18(24-16)13-4-2-1-3-5-13/h1-7,12,21H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBZDPDOJLSNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(OC3=C2C=C(C=C3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Hydroxy-2-phenyl-3-benzofuranyl)-(4-morpholinyl)methanone
Reactant of Route 2
(5-Hydroxy-2-phenyl-3-benzofuranyl)-(4-morpholinyl)methanone
Reactant of Route 3
Reactant of Route 3
(5-Hydroxy-2-phenyl-3-benzofuranyl)-(4-morpholinyl)methanone
Reactant of Route 4
(5-Hydroxy-2-phenyl-3-benzofuranyl)-(4-morpholinyl)methanone
Reactant of Route 5
Reactant of Route 5
(5-Hydroxy-2-phenyl-3-benzofuranyl)-(4-morpholinyl)methanone
Reactant of Route 6
Reactant of Route 6
(5-Hydroxy-2-phenyl-3-benzofuranyl)-(4-morpholinyl)methanone

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